

# A Technical Guide to Mannosylerythritol Lipid-A (MEL-A) Producing Microbial Strains

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## Introduction

Mannosylerythritol lipids (MELs) are a class of glycolipid biosurfactants produced by various fungi, primarily belonging to the Ustilaginaceae family. Among the different MEL congeners (**MEL-A**, -B, -C, and -D), **MEL-A**, which is di-acetylated at the C-4' and C-6' positions of the mannose moiety, has garnered significant attention for its versatile biochemical activities, including potential applications in drug delivery and as an antimicrobial agent.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the microbial strains known to produce **MEL-A**, their production yields, the biosynthetic pathways involved, and detailed experimental protocols for their cultivation, extraction, and analysis.

## MEL-A Producing Microbial Strains and Production Titters

Several yeast-like fungi have been identified as potent producers of MELs, with some showing a high propensity for **MEL-A** synthesis. The primary producers belong to the genera *Ustilago* and *Moesziomyces* (formerly *Pseudozyma*).

### Key MEL-A Producing Strains:

- *Ustilago maydis*: A well-studied basidiomycete fungus and a known producer of MELs. While it produces a mixture of MELs, specific strains and cultivation conditions can favor the

production of **MEL-A**.

- *Moesziomyces antarcticus* (formerly *Pseudozyma antarctica*): Recognized as an excellent producer of MELs, with some strains capable of high-yield production, often with **MEL-A** as a major component.[\[3\]](#)
- *Moesziomyces aphidis* (formerly *Pseudozyma aphidis*): Another high-level MEL producer, with certain strains demonstrating significant yields of **MEL-A**.[\[4\]](#)
- *Pseudozyma parantarctica*: This species has been reported to produce high titers of MELs, predominantly **MEL-A**.[\[3\]](#)
- *Pseudozyma fusiformata*: Also identified as a producer of MELs with **MEL-A** as a major product.[\[3\]](#)

## Quantitative Production of MELs

The production of MELs, including **MEL-A**, is highly dependent on the microbial strain, cultivation conditions (such as carbon and nitrogen sources), and fermentation strategy (batch vs. fed-batch). The following table summarizes reported MEL production titers from various studies. It is important to note that many studies report total MELs, with the proportion of **MEL-A** varying.

Microbial Strain	Carbon Source(s)	Fermentation Mode	Total MEL Titer (g/L)	MEL-A Proportion	Reference
Pseudozyma parantarctica	Soybean Oil	Shake Flask	30	Major Component	<a href="#">[3]</a>
Pseudozyma aphidis ZJUDM34	Waste Cooking Oil	Optimized Shake Flask	61.5	Not Specified	<a href="#">[5]</a>
Moesziomyces aphidis	Glucose, Soybean Oil	Fed-batch Bioreactor	95	Not Specified	
Moesziomyces antarcticus T-34	n-Alkanes	Shake Flask	140	Not Specified	
Ustilago maydis DSM 4500	Optimized Medium	Single-stage Bioprocess	4.95 (as CBLs)	Not Specified	<a href="#">[6]</a>
Pseudozyma tsukubaensis	Cassava Wastewater	Shake Flask	1.26 (as MEL-B)	Primarily MEL-B	<a href="#">[7]</a> <a href="#">[8]</a>

## Biosynthesis of MEL-A

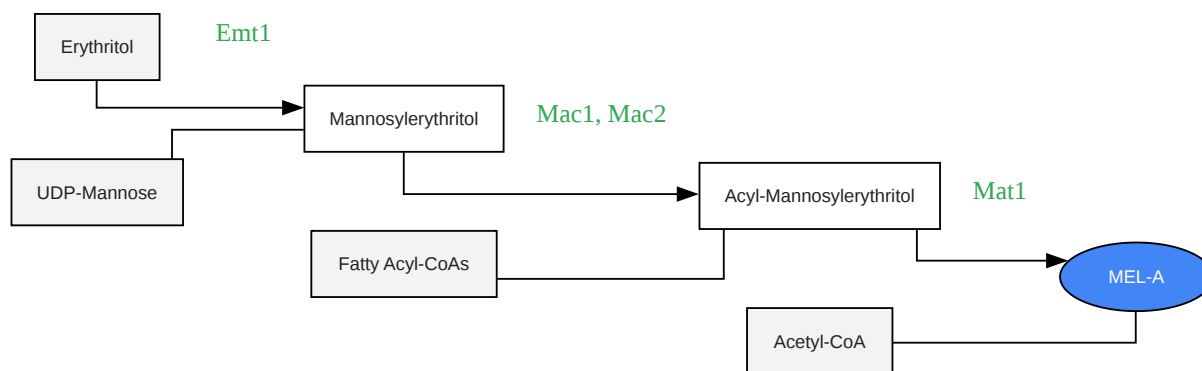
The biosynthetic pathway for MELs has been primarily elucidated in *Ustilago maydis*. The production is orchestrated by a gene cluster containing genes encoding the necessary enzymes for the synthesis and modification of the MEL molecule.

### MEL Biosynthesis Gene Cluster in *Ustilago maydis*:

- **emt1**: Encodes a mannosylerythritol transferase responsible for the glycosylation of erythritol with mannose.
- **mac1** & **mac2**: Encode acyltransferases that attach fatty acid chains to the mannose moiety.
- **mat1**: Encodes an acetyltransferase that adds acetyl groups to the C-4' and C-6' positions of mannose to form **MEL-A**.

- mmf1: Encodes a putative transporter involved in the secretion of MELs.[9]

The following diagram illustrates the key steps in the **MEL-A** biosynthesis pathway.



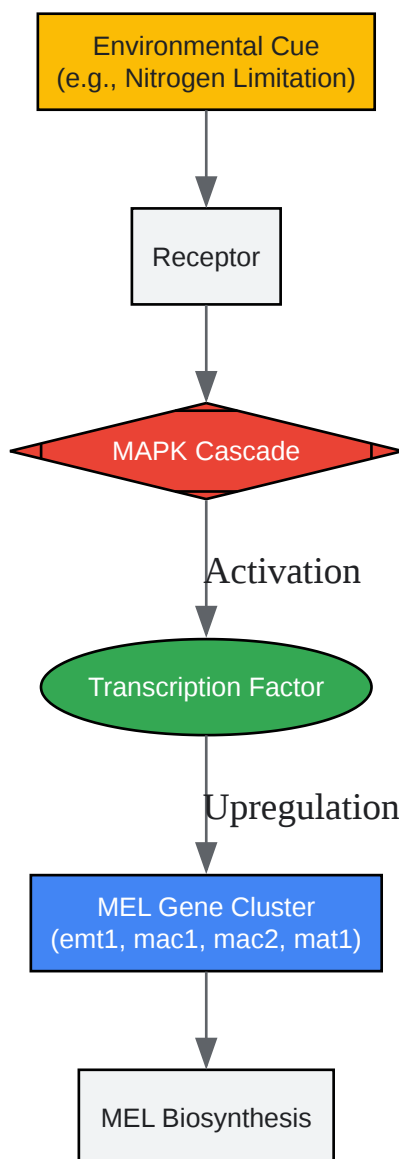
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Caption: Biosynthetic pathway of **MEL-A** in *Ustilago maydis*.

## Signaling Pathways Regulating MEL Biosynthesis

The regulation of MEL biosynthesis is complex and not fully understood. In *Ustilago maydis*, the expression of the MEL gene cluster is known to be influenced by nutrient availability, particularly nitrogen limitation. Mitogen-activated protein kinase (MAPK) signaling pathways are known to regulate a wide array of cellular processes in fungi, including morphogenesis and secondary metabolism. While a direct regulatory link to the MEL gene cluster is still under investigation, it is plausible that these pathways play a role in controlling MEL production in response to environmental cues.

The diagram below depicts a hypothetical model of a signaling pathway influencing MEL gene expression.



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Caption: Hypothetical signaling pathway regulating MEL biosynthesis.

## Experimental Protocols

### Cultivation of MEL-Producing Strains

#### 1. Media Preparation for *Ustilago maydis*

- YEPS Medium: 10 g/L yeast extract, 10 g/L peptone, and 10 g/L sucrose.<sup>[10]</sup>

- Modified Tabuchi Medium (MTM): Used for production experiments, with specific compositions varying based on the study.[\[10\]](#)

## 2. Culture Conditions for *Ustilago maydis*

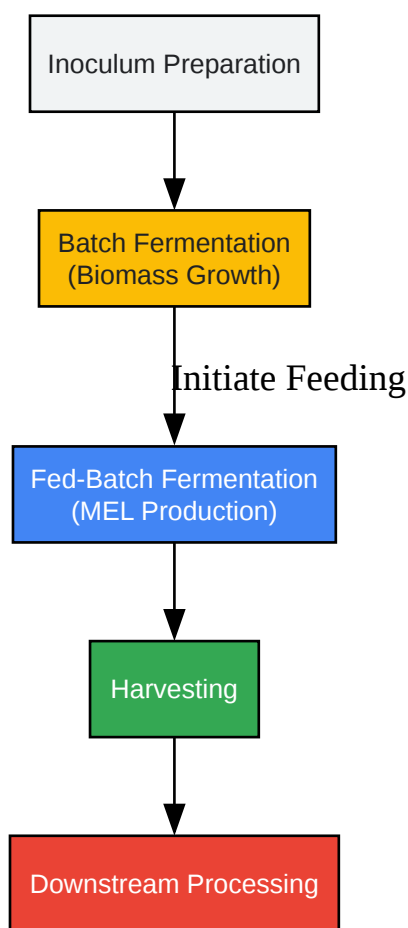
- Grow strains in YEPS medium at 30°C with shaking (e.g., 200-300 rpm) until the desired cell density is reached (e.g., OD600 of 0.5-0.7 for protoplast preparation).[\[10\]](#)[\[11\]](#)
- For MEL production, transfer to a production medium, which is often nitrogen-limited and contains a vegetable oil as the primary carbon source.

## 3. Fed-Batch Fermentation for High-Yield Production (General Protocol)

Fed-batch fermentation is a common strategy to achieve high cell densities and, consequently, high product titers.

- Initial Batch Phase: Inoculate the bioreactor with a seed culture and grow in a nutrient-rich medium to achieve a high biomass concentration.
- Fed-Batch Phase: Continuously or intermittently feed a concentrated solution of the limiting substrate (often the carbon source) to maintain optimal growth and production conditions. For MEL production, this often involves feeding a vegetable oil.
- Process Parameters: Maintain key parameters such as temperature (e.g., 30°C), pH (e.g., 6.0), and dissolved oxygen (e.g., above 20%) at optimal levels.

The following workflow illustrates a typical fed-batch fermentation process for MEL production.



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Caption: General workflow for fed-batch production of MELs.

## Extraction and Purification of MEL-A

### 1. Solvent Extraction

- After fermentation, the culture broth is typically mixed with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
- The mixture is vigorously shaken and then centrifuged to separate the organic and aqueous phases. The MELs partition into the organic phase.
- The organic phase is collected, and the solvent is evaporated under reduced pressure to obtain the crude MEL extract.

## 2. Purification by Column Chromatography

- The crude MEL extract can be further purified using silica gel column chromatography.
- A solvent system with a gradient of increasing polarity (e.g., chloroform-methanol) is used to elute the different MEL congeners.
- Fractions are collected and analyzed (e.g., by TLC) to identify those containing pure **MEL-A**.

## Analysis and Quantification of MEL-A

### 1. Thin-Layer Chromatography (TLC)

- TLC is a rapid method for the qualitative analysis of MELs.
- A solvent system such as chloroform:methanol:water (65:15:2) is commonly used.[\[5\]](#)
- Spots can be visualized by spraying with a reagent like 0.1% orcinol in 5% sulfuric acid and heating.[\[5\]](#)

### 2. High-Performance Liquid Chromatography (HPLC)

- HPLC is used for the quantification of MELs.
- A reversed-phase C18 column is typically employed.
- The mobile phase can be a gradient of acetonitrile and water.
- Detection is often performed using a UV detector at a specific wavelength (e.g., 222 nm for melatonin, which has a similar indole structure to tryptophan, a precursor for some secondary metabolites, but for MELs, evaporative light scattering detection (ELSD) is more common as they lack a strong chromophore).

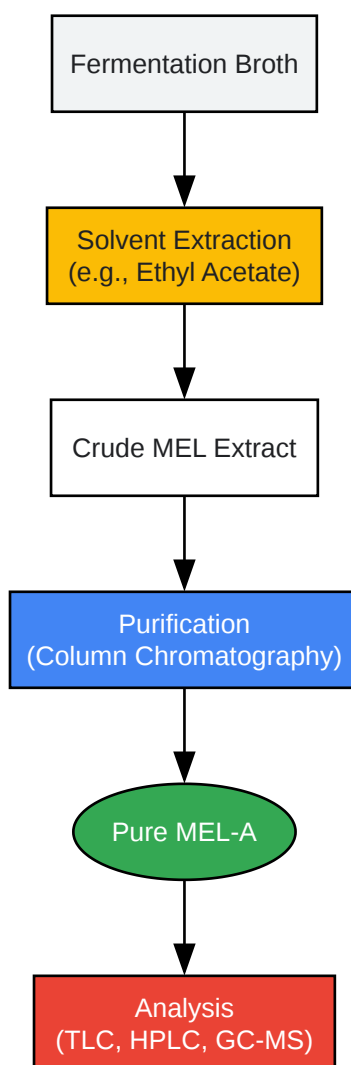
### 3. Gas Chromatography-Mass Spectrometry (GC-MS)

- GC-MS is used to determine the fatty acid composition of the MELs.
- The MELs are first subjected to methanolysis to convert the fatty acids into their methyl esters.



- The fatty acid methyl esters are then analyzed by GC-MS.

The following diagram outlines the general workflow for MEL extraction and analysis.



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Caption: Workflow for **MEL-A** extraction, purification, and analysis.

## Conclusion

The production of **MEL-A** by microbial fermentation is a promising field with significant potential for applications in the pharmaceutical and biotechnology industries. Strains of *Ustilago* and *Moesziomyces* are key players in this area, with ongoing research focused on strain improvement and process optimization to enhance yields and specificity. A thorough

understanding of the biosynthetic and regulatory pathways, coupled with robust and efficient experimental protocols, is crucial for advancing the development and commercialization of **MEL-A** and its derivatives. This guide provides a comprehensive foundation for researchers and professionals working in this exciting area.

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